

The Role of [Leu15]-Gastrin I in Gastric Acid Secretion: A Technical Guide

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

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Abstract

[Leu15]-Gastrin I, a synthetic analog of human gastrin I, serves as a potent secretagogue for gastric acid. Its enhanced stability, owing to the substitution of methionine at position 15 with leucine, makes it a valuable tool in gastrointestinal research.^[1] This technical guide provides an in-depth exploration of the mechanisms by which [Leu15]-Gastrin I stimulates gastric acid secretion, detailing the associated signaling pathways, experimental protocols for its study, and quantitative data on its efficacy and receptor binding.

Introduction to [Leu15]-Gastrin I

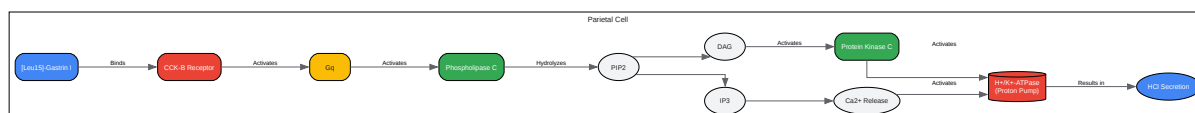
Gastrin is a key peptide hormone that regulates the secretion of gastric acid from parietal cells in the stomach.^[2] The most common form, gastrin-17, exists in both a sulfated and non-sulfated form. [Leu15]-Gastrin I is a synthetic analog of the non-sulfated human gastrin-17. The substitution of the naturally occurring methionine with leucine at position 15 confers greater stability by preventing oxidation, which can lead to a loss of biological activity, without compromising its function.^[1] Like its endogenous counterpart, [Leu15]-Gastrin I exerts its effects by binding to the cholecystikinin B (CCK-B) receptor.^[1]

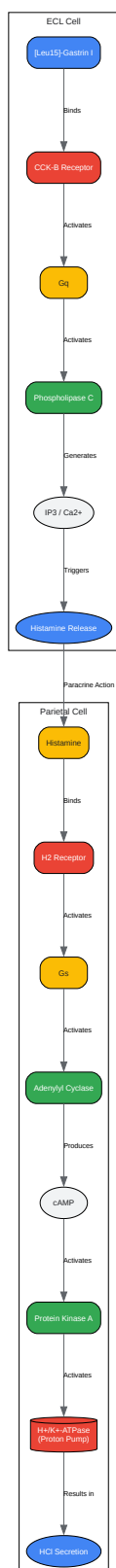
Mechanism of Action and Signaling Pathways

[Leu15]-Gastrin I stimulates gastric acid secretion through a dual mechanism involving both direct and indirect pathways, both initiated by its binding to the CCK-B receptor, a G-protein coupled receptor.[1]

- **Direct Pathway on Parietal Cells:** [Leu15]-Gastrin I directly binds to CCK-B receptors on the basolateral membrane of parietal cells. This binding activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). The elevation in intracellular Ca²⁺ and activation of PKC ultimately lead to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen.
- **Indirect Pathway via Enterochromaffin-like (ECL) Cells:** The predominant mechanism of gastrin-stimulated acid secretion is indirect, mediated by enterochromaffin-like (ECL) cells. [Leu15]-Gastrin I binds to CCK-B receptors on ECL cells, which are neuroendocrine cells located in the gastric mucosa. This binding also activates the Gq/PLC/IP₃/Ca²⁺ signaling cascade, leading to the release of histamine. Histamine then acts as a paracrine signaling molecule, diffusing to nearby parietal cells and binding to their H₂ receptors. The activation of H₂ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA phosphorylation of various downstream targets contributes to the activation of the H⁺/K⁺-ATPase, potentially stimulating acid secretion.

Signaling Pathway Diagrams



[Click to download full resolution via product page](#)**Figure 1.** Direct signaling pathway of [Leu15]-Gastrin I on parietal cells.

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Figure 2. Indirect signaling pathway of [Leu15]-Gastrin I via ECL cells.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of gastrin analogs. While specific data for [Leu15]-Gastrin I is limited in publicly available literature, the provided data for human gastrin I and other analogs offer a valuable reference for its expected potency and receptor affinity.

Table 1: Receptor Binding Affinity of Gastrin Analogs

Ligand	Receptor	Preparation	Ki (nM)	Reference
Gastrin-17-I	Human CCK-B	Transfected Cells	6	[3]
CCK-8	Human CCK-B	Transfected Cells	0.3 - 1	[4]
[125I][I-Tyr12,Leu15]gastrin	CCK2i4svR	HEK293 Cell Membranes	IC50 = 1.62 ± 0.17 (DGA1)	[5]
IC50 = 5.04 ± 0.29 (DG2)	[5]			
IC50 = 1.57 ± 0.14 (Z-360)	[5]			

Table 2: Potency of Gastrin Analogs in Stimulating Gastric Acid Secretion and Histamine Release

Agonist	Parameter	Species/System	Value	Reference
Human Gastrin I	EC50 (Histamine Release)	Isolated ECL Cells	0.014 nM	
Human Gastrin I	EC50 (Epithelial Cell Proliferation)	Gastric Cells	6.2 pM	
Pentagastrin	ED50 (Acid Secretion)	Isolated Rabbit Gastric Glands	5 nM	[6]
Histamine	ED50 (Acid Secretion)	Isolated Rabbit Gastric Glands	3 x 10 ⁻⁶ M	[7]
Synthetic human G17ns	EDe50 (Acid Secretion)	Conscious Cats (in vivo)	0.33 nmol kg ⁻¹ h ⁻¹	[8]
Synthetic human G17ns	EC50 (Acid Secretion)	Kitten Isolated Gastric Mucosae (in vitro)	1.99 nM	[8]

Experimental Protocols

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from methods for continuous recording of gastric acid secretion in rats. [9][10][11]

Objective: To measure the effect of intravenously administered [Leu15]-Gastrin I on the rate of gastric acid secretion.

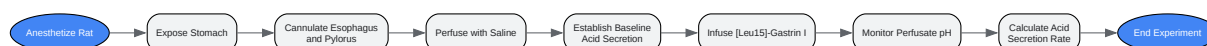
Materials:

- Male Wistar rats (200-250 g)
- Urethane anesthesia
- Perfusion pump

- pH meter and electrode
- Saline solution (0.9% NaCl)
- [Leu15]-Gastrin I solution for intravenous infusion
- Surgical instruments

Procedure:

- Anesthetize the rat with urethane.
- Perform a laparotomy to expose the stomach.
- Insert a cannula into the esophagus for perfusion and another at the pylorus to collect the perfusate.
- Begin perfusing the stomach with saline at a constant rate (e.g., 1 ml/min).
- Monitor the pH of the collected perfusate continuously.
- Once a stable baseline acid secretion is established, begin intravenous infusion of [Leu15]-Gastrin I at the desired dose.
- Continue to monitor and record the pH of the perfusate.
- The rate of acid secretion can be calculated from the change in pH and the perfusion rate.



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Figure 3. Experimental workflow for in vivo measurement of gastric acid secretion.

In Vitro Measurement of Acid Secretion in Isolated Rabbit Gastric Glands ([¹⁴C]-Aminopyrine Accumulation)

Assay)

This protocol is based on established methods for isolating gastric glands and measuring acid accumulation.^{[7][12][13][14]}

Objective: To quantify the direct and indirect stimulatory effects of [Leu15]-Gastrin I on acid secretion in an in vitro system.

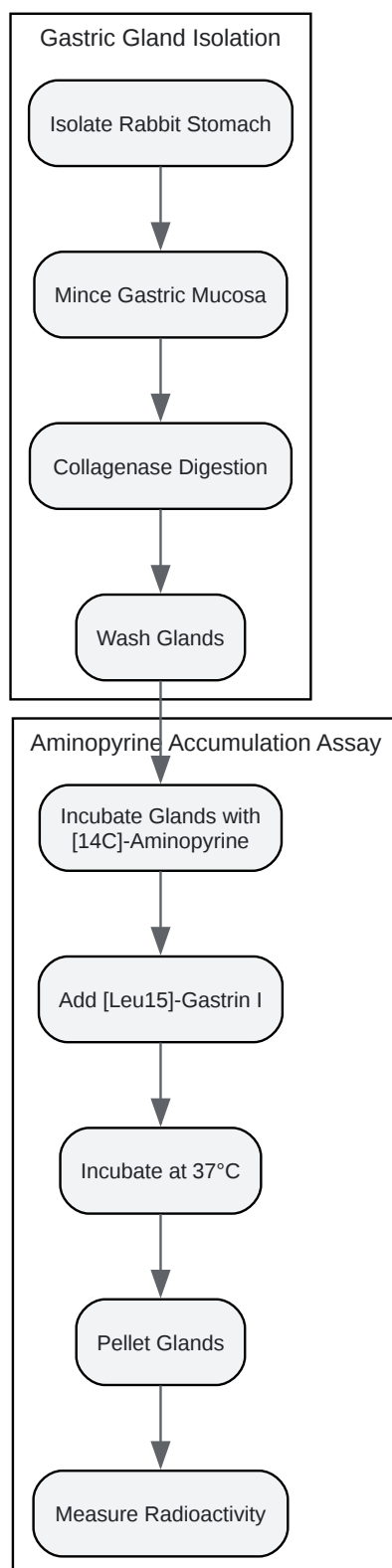
Materials:

- New Zealand White rabbit
- Collagenase solution
- HEPES-buffered medium
- [14C]-Aminopyrine
- [Leu15]-Gastrin I and other secretagogues (e.g., histamine)
- Scintillation counter

Procedure:

- Isolation of Gastric Glands:
 - Perfuse the rabbit stomach with saline.
 - Separate the gastric mucosa and mince it into small pieces.
 - Digest the tissue with collagenase to liberate gastric glands.
 - Wash the isolated glands to remove collagenase and single cells.
- [14C]-Aminopyrine Accumulation Assay:
 - Incubate aliquots of the isolated gastric glands in HEPES-buffered medium.
 - Add [14C]-aminopyrine to each sample.

- Add [Leu15]-Gastrin I at various concentrations to the test samples. Include control groups (basal, histamine-stimulated).
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Pellet the glands by centrifugation and remove the supernatant.
- Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
- The accumulation of [14C]-aminopyrine is proportional to the level of acid secretion.



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Figure 4. Workflow for aminopyrine accumulation assay in isolated gastric glands.

Measurement of Histamine Release from Isolated ECL Cells

This protocol is a general outline based on methods for studying histamine release from isolated ECL cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To measure the amount of histamine released from isolated ECL cells in response to stimulation with [Leu15]-Gastrin I.

Materials:

- Isolated and enriched ECL cell preparation
- Incubation buffer
- [Leu15]-Gastrin I solution
- Reagents for histamine radioimmunoassay (RIA) or ELISA
- Gamma counter or plate reader

Procedure:

- Prepare a suspension of isolated and enriched ECL cells.
- Incubate aliquots of the cell suspension in a suitable buffer.
- Add [Leu15]-Gastrin I at various concentrations to the test samples. Include a basal (unstimulated) control.
- Incubate at 37°C for a specified time (e.g., 30 minutes).
- Centrifuge the samples to pellet the cells.
- Collect the supernatant, which contains the released histamine.
- Quantify the histamine concentration in the supernatant using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Conclusion

[Leu15]-Gastrin I is a critical research tool for investigating the physiological and pathophysiological roles of gastrin in gastric acid secretion. Its enhanced stability provides a reliable and consistent means of stimulating the CCK-B receptor in both in vivo and in vitro experimental models. The detailed understanding of its mechanism of action, signaling pathways, and the availability of robust experimental protocols are essential for researchers in academia and industry who are focused on gastroenterology and the development of novel therapeutics for acid-related disorders. The quantitative data, while requiring further specific characterization for [Leu15]-Gastrin I, provides a strong foundation for experimental design and interpretation.

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